molecular formula C11H13N3OS B5679924 3-[(4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole

3-[(4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole

Cat. No. B5679924
M. Wt: 235.31 g/mol
InChI Key: PVEIAVOPCAIQSK-UHFFFAOYSA-N
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Description

3-[(4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole is part of a broader class of triazole compounds known for their diverse chemical properties and potential applications. Triazoles are a group of heterocyclic compounds containing a ring of two carbon atoms and three nitrogen atoms. The interest in such compounds lies in their versatile chemical behavior, which allows for a wide range of reactions and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides under various conditions. For example, intermolecular cyclization of 1-phenyl(benzyl, allyl)-4-(4-methoxybenzyl- or 3-chloro-4-methoxybenzyl) thiosemicarbazides has been shown to afford 3,4,5-substituted 4H-1,2,4-triazoles (Hovsepyan et al., 2014). This method highlights the versatility of thiosemicarbazides as precursors for triazole synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. The crystal structure of related compounds, such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, provides insights into the arrangement of atoms within the molecule and the types of interactions that stabilize the crystal structure (Xu et al., 2006).

Chemical Reactions and Properties

Triazole compounds participate in a variety of chemical reactions, including S-alkylation and aminomethylation, which can lead to further functionalization of the triazole ring. These reactions expand the chemical diversity of triazole derivatives and enable the synthesis of compounds with tailored properties (Hovsepyan et al., 2014).

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Properties

  • Lipase and α-Glucosidase Inhibition

    The synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide shows significant inhibition of lipase and α-glucosidase, suggesting potential applications in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

  • Antibacterial and Antifungal Properties

    The Schiff bases containing 1,2,4-triazole and pyrazole rings exhibit considerable antibacterial and antifungal activities, making them potential candidates for antimicrobial drug development (Pillai et al., 2019).

Synthesis and Characterization of Derivatives

  • Synthesis of Schiff Bases and Copper(I) Complexes

    The reaction of 4-amino-5-methyl-2H-1,2,4-triazole-3(4H)-thione with aldehydes, leading to Schiff bases and their CuI complexes, presents a pathway for synthesizing new compounds with potential scientific applications (Ghassemzadeh et al., 2005).

  • Structural and Spectroscopic Analysis

    The study of molecular, electronic, nonlinear optical, and spectroscopic properties of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones highlights the significance of these compounds in material science and pharmaceutical research (Beytur & Avinca, 2021).

Potential in Drug Development

  • Anticancer Properties

    Derivatives of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been evaluated for their anticancer activity, indicating a promising avenue for developing new cancer therapies (Bekircan et al., 2008).

  • Cholinesterase Inhibitors for Neurological Disorders

    The synthesis and evaluation of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors highlight their potential use in treating neurological disorders like Alzheimer's (Arfan et al., 2018).

properties

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8-12-11(14-13-8)16-7-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEIAVOPCAIQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methoxybenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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